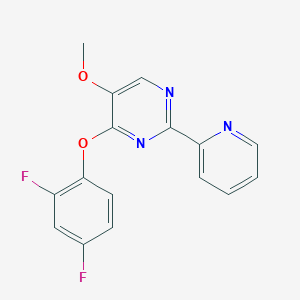
4-(2,4-Difluorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-(2,4-Difluorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine" is a pyrimidine derivative, which is a class of compounds that have garnered interest due to their diverse range of biological activities. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. They are important constituents of nucleotides and nucleic acids and have applications in pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods, including the alkylation of existing pyrimidine rings or the cyclization of appropriate precursors. For instance, the synthesis of 2,4-diamino-6-hydroxypyrimidines substituted at position 5, which is structurally related to the compound of interest, involves C5-alkylation or cyclization followed by alkylation with phosphonate groups . Similarly, the synthesis of 4-methyl-2-[(3,5-dimethyl-4-methoxy-2-pyridine)methylmercapto]-pyrimidine involves the reaction of 2-mercapto-4-methylpyrimidine with a chloromethyl-pyridine derivative in the presence of sodium methoxide . These methods could potentially be adapted for the synthesis of "4-(2,4-Difluorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be elucidated using techniques such as X-ray crystallography. For example, the molecular structures of certain substituted methylthio-imidazoles and pyrimidines were confirmed by single-crystal X-ray diffraction analyses . These analyses provide detailed information about the arrangement of atoms within the molecule, which is crucial for understanding the compound's reactivity and interactions with biological targets.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including aminolysis, halogenation, and cross-coupling. The aminolysis of methoxy- or methylthio-pyrimidines has been used to prepare aminopyrimidines . Halogenation reactions of pyrimidine derivatives can yield bromo- or chloro-substituted compounds . Cross-coupling reactions, such as those involving bromo compounds and organometallic reagents, can be used to introduce alkyl groups into the pyrimidine ring . These reactions are important for the functionalization of the pyrimidine core and the development of compounds with desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the pyrimidine ring. For example, the introduction of methoxy groups can affect the electron density and reactivity of the compound . The presence of halogen or alkyl substituents can also modulate the compound's properties, potentially affecting its biological activity . Understanding these properties is essential for the design and optimization of pyrimidine-based drugs and other functional materials.
Applications De Recherche Scientifique
Synthesis of Pyrimidine Derivatives
Pyrimidine derivatives have been synthesized through various methods, reflecting their potential utility in scientific research. For example, studies have involved the synthesis of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, highlighting a method for preparing compounds with potential antiviral activities (Hocková et al., 2003). This method involves alkylation processes and has shown the production of derivatives with inhibitory activity against retroviruses, including HIV.
Antiviral Activity
Certain pyrimidine derivatives have been identified for their antiviral properties. The synthesis and biological evaluation of pyrimidine derivatives, such as those described by Hocková et al., have shown marked inhibitory effects on retrovirus replication in cell culture. These compounds have been compared with reference drugs, indicating their potential as therapeutic agents.
Structural and Spectral Properties
The structural and spectral properties of pyrimidine derivatives are of significant interest. Studies on compounds like 4-amino-5-chloro-2,6-dimethylpyrimidinium salts have revealed insights into molecular recognition processes that could influence the drug action of pharmaceuticals containing pyrimidine units (Rajam et al., 2017). These findings underscore the importance of hydrogen bonding in the efficacy of such compounds.
Propriétés
IUPAC Name |
4-(2,4-difluorophenoxy)-5-methoxy-2-pyridin-2-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O2/c1-22-14-9-20-15(12-4-2-3-7-19-12)21-16(14)23-13-6-5-10(17)8-11(13)18/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFQNMKRXGGHRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC2=C(C=C(C=C2)F)F)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Difluorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-chlorobenzyl)-3-(3,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2518321.png)
![8-(hexylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2518322.png)
![8-(2-Chlorobenzyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2518324.png)
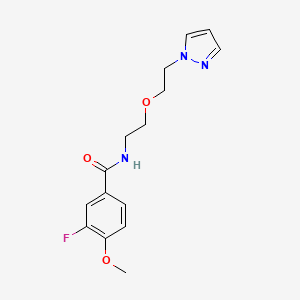
![6-Fluoro-4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}quinazoline](/img/structure/B2518326.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-ethyloxalamide](/img/structure/B2518327.png)
![2-Chloro-N-[(1R,2R)-2-methoxycyclobutyl]propanamide](/img/structure/B2518329.png)
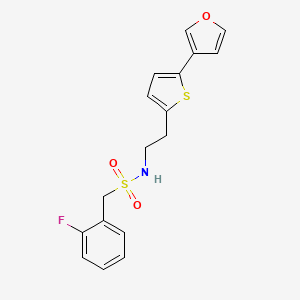
![1-[4-[3-(Trifluoromethyl)azetidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2518333.png)
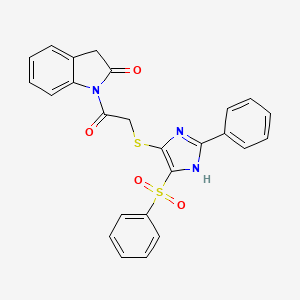
![1-[(5-methoxy-1-methyl-1H-indol-3-yl)methyl]-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B2518336.png)
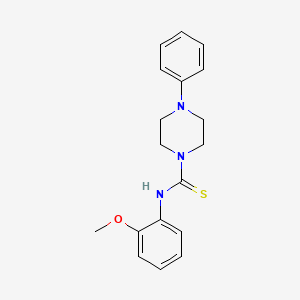
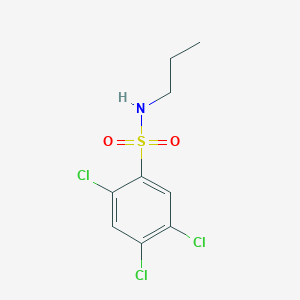
![2-[(2-Fluorophenyl)sulfonyl]-1-phenylethanone](/img/structure/B2518339.png)